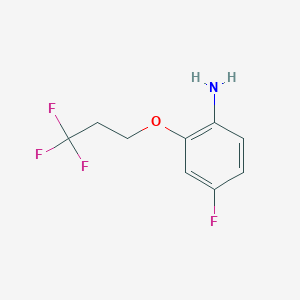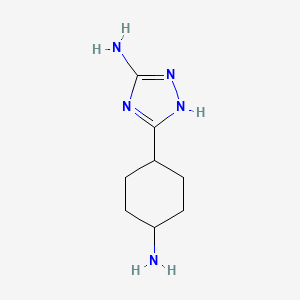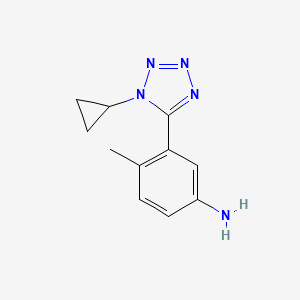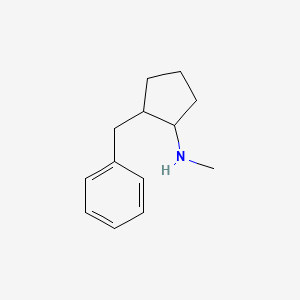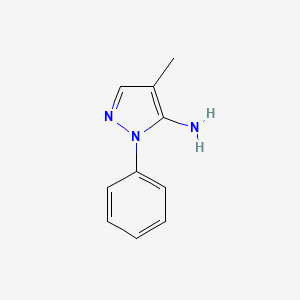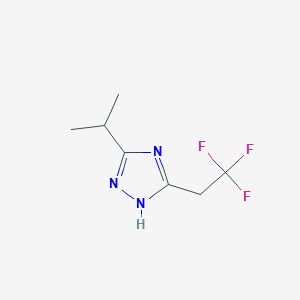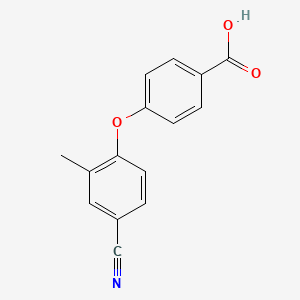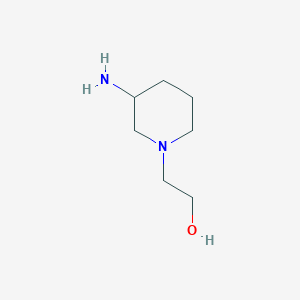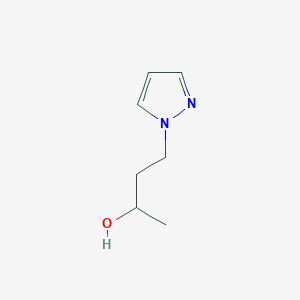
4-(1H-pyrazol-1-yl)butan-2-ol
Übersicht
Beschreibung
“4-(1H-pyrazol-1-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250425-31-0 . It has a molecular weight of 140.19 and its IUPAC name is 4-(1H-pyrazol-1-yl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)butan-2-ol” is 1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)butan-2-ol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Activities : Some derivatives of 4-(1H-pyrazol-1-yl)butan-2-ol have been synthesized and evaluated for their analgesic, anti-inflammatory, and platelet anti-aggregating activities. Notably, certain dimethylamino derivatives exhibited significant analgesic activity, with a subset also showing potent platelet anti-aggregating properties at specific concentrations. However, the anti-inflammatory activity observed in some pyrazoles was classified as weak (Menozzi et al., 2000).
Antimicrobial and Anticancer Activities : A series of 2-pyrazoline derivatives, synthesized through a cyclization method involving biphenyl chalcone, n-butyric acid, and hydrazine hydrate, demonstrated promising in silico and in vitro antimicrobial and anticancer activities. These derivatives underwent docking studies with bacterial and breast cancer proteins, showcasing high binding affinity and effectiveness in in vitro anticancer activity assays (Rathinamanivannan et al., 2019).
Materials Science Applications
- Corrosion Inhibitors : Research into pyrazole ligands and their monometallic and bimetallic complexes has revealed their application as novel corrosion inhibitors. These compounds, including 1,4-bis(3,5-dimethylpyrazol-1-yl)butane and related derivatives, have been shown to significantly mitigate steel corrosion in acidic solutions, demonstrating inhibition efficiencies exceeding 85%. This suggests their potential in creating protective films on metal surfaces (Masoumi et al., 2020).
Synthetic Chemistry Applications
Ionic Liquid-Catalyzed Synthesis : The use of ionic liquids in the synthesis of complex organic compounds is a growing area of interest. For example, [bmim][OH−], an imidazole-based ionic liquid, has been employed as a catalyst for the synthesis of pyranopyrazoles, demonstrating high yields, short reaction times, and environmental friendliness. This approach highlights the potential of ionic liquids in facilitating efficient and green synthetic methodologies (Aliabadi & Mahmoodi, 2016).
DFT Studies for Corrosion Inhibition : A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds as corrosion inhibitors. This research provides insights into the molecular properties contributing to the effectiveness of these inhibitors, emphasizing the importance of theoretical studies in understanding and designing new corrosion inhibitors (Wang et al., 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-pyrazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIATZCBNIISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




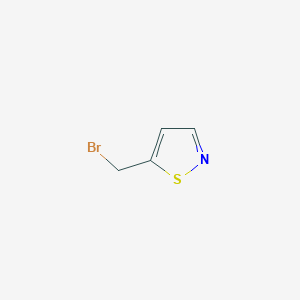

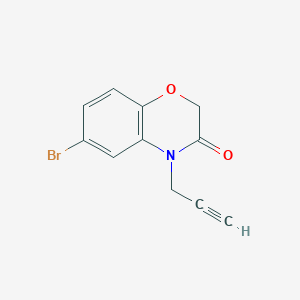
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
